molecular formula C8H12N2O3 B2726293 5-Isopropoxy-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1365960-93-5

5-Isopropoxy-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2726293
CAS No.: 1365960-93-5
M. Wt: 184.195
InChI Key: YCMFIAHENFVEMA-UHFFFAOYSA-N
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Description

5-Isopropoxy-1-methyl-1H-pyrazole-4-carboxylic acid (CAS: 1437458-00-8) is a pyrazole derivative with the molecular formula C₁₀H₁₆N₂O₃ and a molecular weight of 212.25 g/mol . Its structure features a pyrazole ring substituted with a methyl group at the 1-position, an isopropoxy group at the 5-position, and a carboxylic acid moiety at the 4-position. This compound is primarily utilized as a pharmaceutical intermediate, reflecting its role in synthesizing bioactive molecules .

Properties

IUPAC Name

1-methyl-5-propan-2-yloxypyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-5(2)13-7-6(8(11)12)4-9-10(7)3/h4-5H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCMFIAHENFVEMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=NN1C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into three structural components:

  • Pyrazole core : Formed via cyclocondensation of β-keto esters with hydrazines.
  • Isopropoxy group : Introduced via alkylation of a hydroxyl intermediate or direct incorporation during β-keto ester synthesis.
  • Carboxylic acid : Generated through hydrolysis of an ethyl ester precursor.

Route 1: Claisen Condensation and Cyclization

Step 1: Synthesis of Ethyl 3-Isopropoxyacetoacetate

Ethyl acetoacetate undergoes alkylation with isopropyl bromide under basic conditions to introduce the isopropoxy group:
$$
\text{CH}3\text{C(O)CH}2\text{COOEt} + (\text{CH}3)2\text{CHBr} \xrightarrow{\text{NaH, DMF}} \text{CH}3\text{C(O)CH(OCH(CH}3)_2\text{)COOEt}
$$
Conditions :

  • Base : Sodium hydride (1.2 eq) in dimethylformamide (DMF) at 0–5°C.
  • Yield : ~75% after purification by vacuum distillation.

Step 2: Cyclization with Methyl Hydrazine

The β-keto ester reacts with methyl hydrazine to form the pyrazole ring:
$$
\text{CH}3\text{C(O)CH(OCH(CH}3)2\text{)COOEt} + \text{CH}3\text{NHNH}_2 \xrightarrow{\text{HCl, EtOH}} \text{Ethyl 5-isopropoxy-1-methyl-1H-pyrazole-4-carboxylate}
$$
Optimization :

  • Acid catalyst : 10% HCl in ethanol enhances regioselectivity for the 5-isopropoxy isomer.
  • Reaction time : 4–6 hours at reflux.
  • Isomer ratio : >95:5 (5- vs. 3-isopropoxy) confirmed by HPLC.

Step 3: Ester Hydrolysis

The ethyl ester is hydrolyzed to the carboxylic acid using aqueous NaOH:
$$
\text{Ethyl 5-isopropoxy-1-methyl-1H-pyrazole-4-carboxylate} \xrightarrow{\text{2M NaOH, 80°C}} \text{5-Isopropoxy-1-methyl-1H-pyrazole-4-carboxylic acid}
$$
Workup :

  • Acidification to pH 2 with HCl precipitates the product.
  • Yield : 78–85% after recrystallization from 40% ethanol.

Route 2: Post-Cyclization Alkylation

Step 1: Synthesis of Ethyl 5-Hydroxy-1-methyl-1H-pyrazole-4-carboxylate

Ethyl acetoacetate reacts with triethyl orthoformate and methyl hydrazine under acidic conditions:
$$
\text{CH}3\text{C(O)CH}2\text{COOEt} + \text{HC(OEt)}3 \xrightarrow{\text{Ac}2\text{O}} \text{Intermediate} \xrightarrow{\text{CH}3\text{NHNH}2} \text{Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate}
$$
Key Data :

  • Cyclization yield : 82–90%.
  • Regioselectivity : Controlled by slow addition of methyl hydrazine at −10°C.

Step 2: Alkylation with Isopropyl Bromide

The 5-hydroxy group is alkylated via Williamson ether synthesis:
$$
\text{Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate} + (\text{CH}3)2\text{CHBr} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Ethyl 5-isopropoxy-1-methyl-1H-pyrazole-4-carboxylate}
$$
Conditions :

  • Base : Potassium carbonate (2.5 eq) in DMF at 60°C.
  • Yield : 70–78% after column chromatography.

Step 3: Ester Hydrolysis

Identical to Route 1, Step 3.

Route 3: Trichloromethyl Enone Approach

Step 1: Synthesis of Trichloromethyl Enone

Diethyl malonate reacts with trichloroacetyl chloride to form a trichloromethyl enone:
$$
\text{CH}2(\text{COOEt})2 + \text{Cl}3\text{CCOCl} \xrightarrow{\text{Et}3\text{N}} \text{Cl}3\text{CCOCH(COOEt)}2
$$
Conditions :

  • Solvent : Dichloromethane at 0°C.
  • Yield : 68–72%.

Step 2: Regioselective Cyclization with Methyl Hydrazine

The enone undergoes cyclization with methyl hydrazine hydrochloride:
$$
\text{Cl}3\text{CCOCH(COOEt)}2 + \text{CH}3\text{NHNH}2\cdot\text{HCl} \xrightarrow{\text{EtOH}} \text{Ethyl 5-isopropoxy-1-methyl-1H-pyrazole-4-carboxylate}
$$
Optimization :

  • Regioselectivity : 1,5-Regioisomer favored using free hydrazine (83% yield).
  • Decarboxylation : The trichloromethyl group is hydrolyzed to carboxylic acid in situ.

Comparative Analysis of Methods

Parameter Route 1 Route 2 Route 3
Total Yield 65–70% 60–68% 55–62%
Regioselectivity >95:5 90:10 85:15
Purification Recrystallization Column Chromatography Distillation
Scale-Up Feasibility High Moderate Low

Key Observations :

  • Route 1 offers superior regioselectivity and scalability for industrial applications.
  • Route 3 avoids alkylation steps but requires handling toxic trichloromethyl intermediates.

Chemical Reactions Analysis

Types of Reactions

5-Isopropoxy-1-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The isopropoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Pharmaceutical Development

5-Isopropoxy-1-methyl-1H-pyrazole-4-carboxylic acid is explored as a pharmaceutical intermediate due to its potential anti-inflammatory and antimicrobial properties. Research indicates that it may act as an enzyme inhibitor, modulating pathways involved in inflammation .

Case Study: Anti-inflammatory Activity
In vitro studies have shown that this compound can significantly inhibit inflammatory mediators, suggesting its utility in developing treatments for inflammatory diseases .

Agricultural Chemistry

This compound serves as a precursor in synthesizing agrochemicals, particularly fungicides and herbicides. Its efficacy against phytopathogenic fungi has been demonstrated, making it valuable for enhancing crop protection .

CompoundEC50 (µg/mL)Activity Type
This compound5.50Antifungal
Boscalid14.40Antifungal

The above table illustrates that this compound exhibits lower effective concentration values compared to established fungicides, indicating its potential as a lead compound for new antifungal agents .

Material Science

The compound's unique chemical properties allow it to be utilized in developing novel materials, including polymers and coatings that require specific stability and performance characteristics .

Mechanism of Action

The mechanism of action of 5-Isopropoxy-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : The isopropoxy group in the target compound introduces steric bulk compared to smaller substituents like methyl or methoxy groups.
  • Aromatic vs. Aliphatic Substituents : The phenyl group in analogs (e.g., C₁₃H₁₄N₂O₂) enhances hydrophobicity, reducing aqueous solubility relative to aliphatic substituents like isopropyl or methyl .

Physicochemical Data

Property This compound 5-Bromo-1-isopropyl-1H-pyrazole-4-carboxylic acid 5-Methoxy-4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid
Melting Point Not reported Not reported Not reported
Predicted Density Not reported 1.69 g/cm³ Not reported
Predicted pKa Not reported 2.50 Not reported

Gaps in Data: Limited experimental data (e.g., melting points, solubility) are available for these compounds, highlighting the need for further characterization .

Biological Activity

5-Isopropoxy-1-methyl-1H-pyrazole-4-carboxylic acid (IPMPC) is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article discusses the biological activity of IPMPC, including synthesis methods, mechanisms of action, and relevant case studies.

The synthesis of IPMPC typically involves the following steps:

  • Starting Material : Pyrazole is reacted with isopropyl alcohol in the presence of an acid catalyst to produce 5-isopropoxy-1H-pyrazole.
  • Methylation : The intermediate undergoes methylation using methyl iodide.
  • Carboxylation : The final step introduces the carboxylic acid group at the 4-position through carboxylation reactions.

These synthetic routes can be performed on both laboratory and industrial scales, utilizing continuous flow reactors for enhanced yield and purity.

Antimicrobial Properties

IPMPC has demonstrated notable antimicrobial properties. In a study evaluating various pyrazole derivatives, IPMPC exhibited significant inhibition against a range of phytopathogenic fungi. For instance, it was found to have lower effective concentration (EC50) values compared to established fungicides like boscalid, indicating its potential as a fungicidal agent .

CompoundEC50 (µg/mL)Activity Type
IPMPC5.50Antifungal
Boscalid14.40Antifungal

These results suggest that IPMPC could serve as a lead compound for developing new antifungal agents.

Anti-inflammatory Effects

Research has indicated that IPMPC may also possess anti-inflammatory properties. Mechanistic studies suggest that it acts as an enzyme inhibitor, modulating pathways involved in inflammation. The specific molecular targets remain to be fully elucidated, but preliminary data suggest interactions with key inflammatory mediators.

Study on Structure-Activity Relationship (SAR)

A comprehensive study on the SAR of related pyrazole compounds highlighted that modifications at various positions significantly influenced their biological activity. For instance, substituents at the 4-position of the phenyl ring were shown to enhance inhibitory effects against certain enzymes involved in inflammation .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of IPMPC with specific targets. For example, hydrogen bonding interactions were observed between the carbonyl oxygen atom of IPMPC and amino acid residues in target proteins, suggesting a strong binding capability that may correlate with its biological efficacy .

The mechanism by which IPMPC exerts its biological effects appears to involve:

  • Enzyme Inhibition : Acting on specific enzymes related to inflammatory pathways.
  • Receptor Modulation : Potentially interacting with receptors involved in immune responses.

These interactions underline its potential utility in therapeutic applications targeting inflammation and microbial infections.

Q & A

Basic: What synthetic methodologies are validated for 5-Isopropoxy-1-methyl-1H-pyrazole-4-carboxylic acid, and how do reaction parameters influence yield?

Methodological Answer:
Two primary routes are established:

  • Cyclocondensation : React ethyl acetoacetate with isopropoxy-substituted hydrazine derivatives and DMF-DMA in ethanol (70–80°C, 12 h) to form the ester intermediate. Hydrolysis with 2M NaOH (60°C, 4 h) yields the carboxylic acid. Yields depend on hydrazine purity (>95%) and anhydrous conditions to prevent ester hydrolysis .
  • Vilsmeier-Haack Reaction : Formylate 1-methylpyrazole using POCl₃/DMF (0–5°C, 2 h), followed by Jones oxidation (CrO₃/H₂SO₄, 0°C → RT, 6 h) to convert the aldehyde to the carboxylic acid. Critical parameters include strict temperature control (<10°C prevents over-oxidation) and stoichiometric excess (1.2 eq CrO₃) for >85% yield .

Basic: Which spectroscopic and crystallographic techniques confirm structural integrity?

Methodological Answer:

  • NMR : ¹H NMR in DMSO-d₆ shows the carboxylic proton as a broad singlet (δ 12.8–13.2 ppm). Isopropoxy groups exhibit doublets at δ 1.25–1.30 ppm (CH₃) and a septet at δ 4.65–4.70 ppm (CH). ¹³C NMR confirms the carbonyl at δ 165–168 ppm .
  • X-ray Crystallography : Single-crystal analysis (Mo Kα radiation) reveals bond lengths of 1.34–1.38 Å for pyrazole C=N and 1.45–1.50 Å for C–O in the isopropoxy group. Thermal ellipsoid plots validate steric effects from the methyl substituent .
  • IR : Strong ν(C=O) at 1680–1700 cm⁻¹ and broad ν(O–H) at 2500–3000 cm⁻¹ confirm the carboxylic acid dimer .

Advanced: How can computational modeling resolve discrepancies between experimental and theoretical electronic properties?

Methodological Answer:

  • DFT Calculations : Use B3LYP/6-311++G(d,p) to compute HOMO-LUMO gaps and electrostatic potential maps. Discrepancies in UV-Vis λmax (>10 nm vs. TD-DFT predictions) require solvent correction via the Polarizable Continuum Model (PCM) .
  • Hirshfeld Analysis : For dipole moment inconsistencies (>0.5 D), analyze crystal packing forces. For example, intermolecular O–H···N hydrogen bonds (2.8–3.0 Å) in the solid state may alter electronic distributions versus gas-phase models .

Advanced: What strategies optimize structure-activity relationship (SAR) studies for bioactivity?

Methodological Answer:

  • Substitution Screening : Replace isopropoxy with methylsulfanyl (via K₂CO₃/DMF, 80°C, 8h) to assess COX-2 inhibition. Test IC₅₀ values using recombinant enzyme assays (20–100 µM range) .
  • 3D-QSAR Modeling : Map pharmacophores using Discovery Studio; steric bulk at C-5 (e.g., isopropoxy vs. nitro) correlates with analgesic ED₅₀ (10–50 mg/kg in rodent models). Validate with molecular docking (AutoDock Vina) against COX-2 (PDB: 5KIR) .
  • Contradiction Resolution : If anti-inflammatory EC₅₀ and COX-2 IC₅₀ diverge (>5-fold), quantify cellular uptake via LC-MS/MS to verify intracellular bioavailability .

Advanced: How to address stability and polymorphism during storage?

Methodological Answer:

  • ICH Q1A Stability Testing : Store samples at 40°C/75% RH for 6 months. Monitor degradation via HPLC-UV (C18 column, 0.1% H₃PO₄/ACN gradient). Degradation >5% at 3 months necessitates nitrogen-blanketed storage at -20°C .
  • Polymorphism Control : Use hot-stage microscopy (5°C/min heating) to detect metastable forms. FT-IR shifts >5 cm⁻¹ at 1680–1700 cm⁻¹ indicate esterification; mitigate with acetic acid vapor passivation of storage vials .

Advanced: What mechanistic insights explain contradictory pKa/log P data across studies?

Methodological Answer:

  • pKa Determination : Use potentiometric titration (0.1M KCl, 25°C) versus UV-spectrophotometry. Discrepancies (±0.5 units) arise from solvent ionic strength; correct with Davies equation for activity coefficients .
  • Log P Measurement : Compare shake-flask (octanol/water) and HPLC-derived values. For deviations >0.3 log units, validate via COSMO-RS simulations accounting for isopropoxy group hydration entropy .

Advanced: How to design enantioselective syntheses for chiral derivatives?

Methodological Answer:

  • Catalytic Asymmetric Synthesis : Employ Jacobsen’s thiourea catalysts (10 mol%) in Michael additions to the pyrazole core. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, 90:10 hexane/IPA) .
  • Crystallization-Induced Diastereomer Resolution : React with (R)-1-phenylethylamine; diastereomeric salts show >98% ee after three recrystallizations from ethanol/water (3:1 v/v) .

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